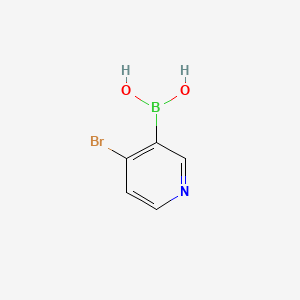

4-Bromopyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromopyridine-3-boronic acid is a chemical compound with the molecular formula C5H5BBrNO2 . It has an average mass of 201.814 Da and a mono-isotopic mass of 200.959671 Da .

Physical And Chemical Properties Analysis

4-Bromopyridine-3-boronic acid has a density of 1.8±0.1 g/cm3, a boiling point of 369.4±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.0±3.0 kJ/mol and a flash point of 177.2±30.7 °C . It has a molar refractivity of 38.8±0.4 cm3, a polar surface area of 53 Å2, and a molar volume of 113.1±5.0 cm3 .

Aplicaciones Científicas De Investigación

Synthesis of Bipyridine-Based Pharmaceutical Compounds

4-Bromopyridine-3-boronic acid is utilized in the synthesis of pharmaceutical compounds like milrinone, which are bipyridine-based. These compounds are synthesized using methods that involve boronic acids with pyridyl groups due to their stability and reactivity in Suzuki coupling reactions .

Ligands in Transition-Metal Catalysis

Boronic acids with pyridyl groups, such as 4-Bromopyridine-3-boronic acid, serve as fundamental components in transition-metal catalysis. They act as ligands that facilitate various catalytic processes .

Photosensitizers

In the field of photodynamic therapy and solar energy conversion, 4-Bromopyridine-3-boronic acid derivatives are used as photosensitizers due to their ability to absorb and transfer light energy .

Viologens

These compounds are also integral in the formation of viologens, which are quaternary ammonium compounds used in electrochromic devices, redox flow batteries, and as herbicides .

Supramolecular Structures

The boronic acid is employed in the construction of supramolecular structures, which have applications in molecular recognition and self-assembly processes .

Sensing Applications

Due to the interaction of boronic acids with diols and strong Lewis bases like fluoride or cyanide anions, 4-Bromopyridine-3-boronic acid finds use in various sensing applications, which can be either homogeneous assays or heterogeneous detection systems .

Propiedades

IUPAC Name |

(4-bromopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQUZDNRPMTXMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680958 |

Source

|

| Record name | (4-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromopyridine-3-boronic acid | |

CAS RN |

1256355-39-1 |

Source

|

| Record name | B-(4-Bromo-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)

![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)